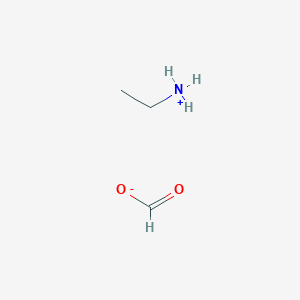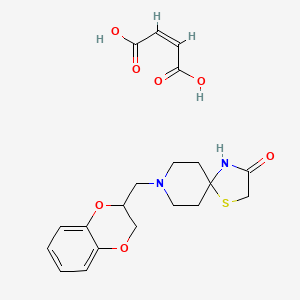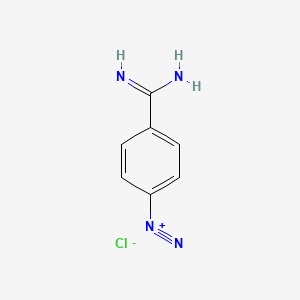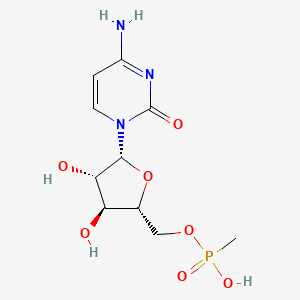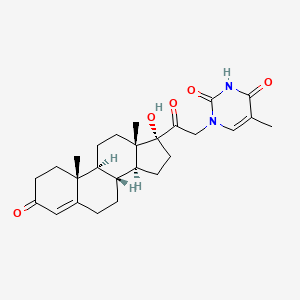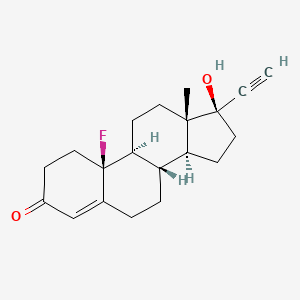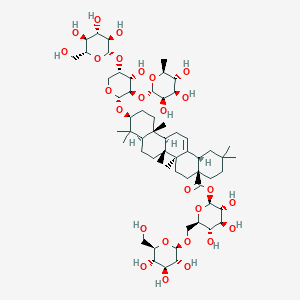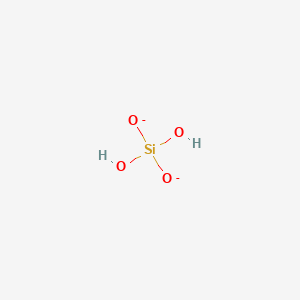
Dihydrogen orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogensilicate(2-) is a divalent inorganic anion obtained by removal of two protons from silicic acid. It is a silicate ion and a divalent inorganic anion. It is a conjugate base of a trihydrogensilicate(1-). It is a conjugate acid of a hydrogensilicate(3-).
Applications De Recherche Scientifique
1. Geochemistry and Mineralogy
Dihydrogen orthosilicate is significant in geochemistry and mineralogy. For example, studies on orthosilicates like stetindite (CeSiO4) and coffinite (USiO4) have shown their formation under hydrothermal conditions, with water playing a crucial role in stabilizing these phases. This research is important for understanding nuclear waste form development and material science applications (Strzelecki et al., 2021).
2. Corrosion Protection
Dihydrogen orthosilicate derivatives have been studied for their effectiveness in corrosion protection. For instance, sodium dihydrogen orthophosphate has been evaluated as an inhibitor for atmospheric corrosion of steel, highlighting its potential in protective coatings (Al‐Mathami et al., 2004).
3. Nanotechnology
In nanotechnology, dihydrogen orthosilicate-based materials have been explored for enhancing the properties of composites. For example, SiO2-graphene oxide hybrids, derived from tetraethyl orthosilicate, have shown improved corrosion protection and mechanical properties in epoxy coatings (Pourhashem et al., 2017).
4. Biomolecular Encapsulation
The compound has applications in the encapsulation of biomolecules. An aqueous sol−gel process using sodium silicate, a related compound, has been developed for encapsulating enzymes and antibodies, presenting a method that avoids the production of harmful byproducts (Bhatia et al., 2000).
5. Crystal Growth
Potassium dihydrogen ortho-phosphate, another derivative, has been used for growing single crystals in silica gels. These crystals have applications in various technological and scientific fields (Joshi et al., 1978).
6. Radioactive Waste Disposal
Research has indicated the potential use of actinide orthosilicates, including dihydrogen orthosilicate derivatives, in creating mineral-like matrices for safe disposal of radioactive waste, demonstrating the material's relevance in environmental safety and nuclear science (Orlova, 2007).
7. Lithium-Ion Batteries
Dihydrogen orthosilicate-based materials like Li2MSiO4 have been identified as promising cathode materials for high-capacity lithium-ion batteries. Their stability and environmental friendliness make them attractive for sustainable energy storage (Girish & Shao, 2015).
Propriétés
Nom du produit |
Dihydrogen orthosilicate |
|---|---|
Formule moléculaire |
H2O4Si-2 |
Poids moléculaire |
94.1 g/mol |
Nom IUPAC |
dihydroxy(dioxido)silane |
InChI |
InChI=1S/H2O4Si/c1-5(2,3)4/h1-2H/q-2 |
Clé InChI |
CEZYDDDHSRIKKZ-UHFFFAOYSA-N |
SMILES canonique |
O[Si](O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



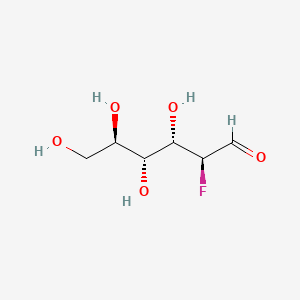
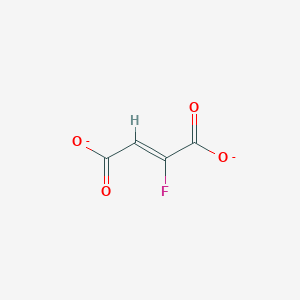
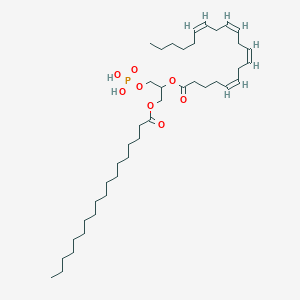
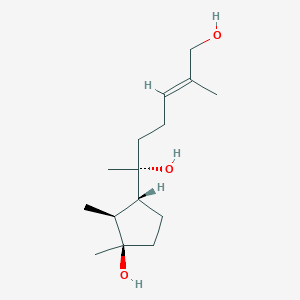
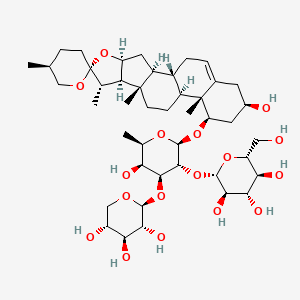
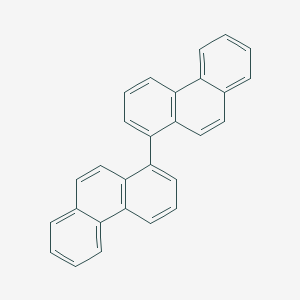
![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]](/img/structure/B1261933.png)
